N-(3-chlorophenyl)-3-[5-(4-chlorophenyl)-2-furyl]propanamide N-(3-chlorophenyl)-3-[5-(4-chlorophenyl)-2-furyl]propanamide
Brand Name: Vulcanchem
CAS No.: 853311-65-6
VCID: VC16023775
InChI: InChI=1S/C19H15Cl2NO2/c20-14-6-4-13(5-7-14)18-10-8-17(24-18)9-11-19(23)22-16-3-1-2-15(21)12-16/h1-8,10,12H,9,11H2,(H,22,23)
SMILES:
Molecular Formula: C19H15Cl2NO2
Molecular Weight: 360.2 g/mol

N-(3-chlorophenyl)-3-[5-(4-chlorophenyl)-2-furyl]propanamide

CAS No.: 853311-65-6

Cat. No.: VC16023775

Molecular Formula: C19H15Cl2NO2

Molecular Weight: 360.2 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-3-[5-(4-chlorophenyl)-2-furyl]propanamide - 853311-65-6

CAS No. 853311-65-6
Molecular Formula C19H15Cl2NO2
Molecular Weight 360.2 g/mol
IUPAC Name N-(3-chlorophenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide
Standard InChI InChI=1S/C19H15Cl2NO2/c20-14-6-4-13(5-7-14)18-10-8-17(24-18)9-11-19(23)22-16-3-1-2-15(21)12-16/h1-8,10,12H,9,11H2,(H,22,23)
Standard InChI Key XQPMDVKWOBQOJM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Cl)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl

N-(3-chlorophenyl)-3-[5-(4-chlorophenyl)-2-furyl]propanamide is a synthetic organic compound characterized by its complex structure, which includes a propanamide backbone, chlorophenyl groups, and a furan ring. This compound belongs to the category of amides, which are organic compounds derived from carboxylic acids. Its molecular formula is C19H15Cl2NO2, indicating the presence of two chlorine atoms, which are significant for its chemical reactivity and biological activity .

Synthesis and Chemical Reactions

The synthesis of N-(3-chlorophenyl)-3-[5-(4-chlorophenyl)-2-furyl]propanamide typically involves multiple steps, requiring specific reaction conditions such as temperature, solvent choice, and catalysts to optimize yield and purity. The compound can participate in various chemical reactions typical for amides, including hydrolysis under acidic or basic conditions.

Biological Activity and Potential Applications

Research indicates that compounds featuring furan and chlorophenyl moieties often exhibit notable biological activities. N-(3-chlorophenyl)-3-[5-(4-chlorophenyl)-2-furyl]propanamide may have applications in medicinal chemistry, particularly in drug design and development. Its interaction with biological systems, such as opioid receptors, suggests potential pharmacological effects.

CompoundBiological ActivityUnique Aspects
N-(3-chlorophenyl)-3-[5-(4-chlorophenyl)-2-furyl]propanamidePotential pharmacological effectsChlorinated and furan components
N-(4-chlorophenyl)-3-(5-(3-nitrophenyl)-2-furyl)propanamideAnticancer activityNitrophenyl enhances electron-withdrawing effects
N-(2-chlorophenyl)-3-[5-(4-bromophenyl)-2-furyl]propanamideAntimicrobial propertiesBromine affects reactivity differently than chlorine

Research and Development

Investigating the interactions of N-(3-chlorophenyl)-3-[5-(4-chlorophenyl)-2-furyl]propanamide with biological targets requires advanced biochemical assays, such as radiolabeled binding studies or functional assays in neuronal cell lines. Characterization techniques like infrared spectroscopy and ultraviolet-visible spectroscopy provide insights into functional groups and electronic transitions within the molecule.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator